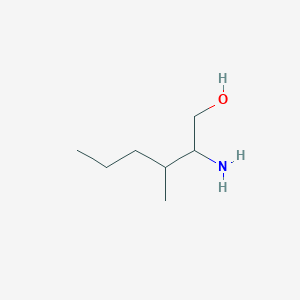
2-Amino-3-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methylhexan-1-ol is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone, making it an important molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylhexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylhexan-1-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-methylhexan-1-one or 3-methylhexanal.
Reduction: Formation of 2-amino-3-methylhexane.
Substitution: Formation of 2-chloro-3-methylhexan-1-ol or 2-bromo-3-methylhexan-1-ol.
Scientific Research Applications
2-Amino-3-methylhexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
2-Amino-3-methylhexan-1-ol can be compared with other similar compounds such as:
2-Amino-2-methylhexan-1-ol: Differing by the position of the amino group, which can affect its reactivity and biological activity.
3-Amino-3-methylhexan-1-ol: Another isomer with the amino group at a different position, leading to variations in chemical properties and applications.
2-Amino-3-methylpentan-1-ol: A shorter chain analog that may exhibit different physical and chemical properties.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-amino-3-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-6(2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
DNJLOOKMUZMYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
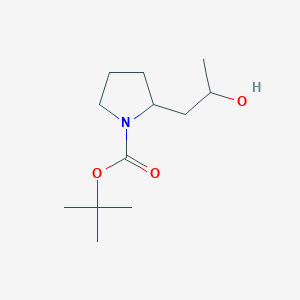
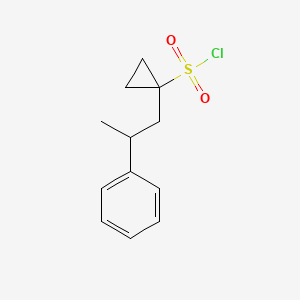
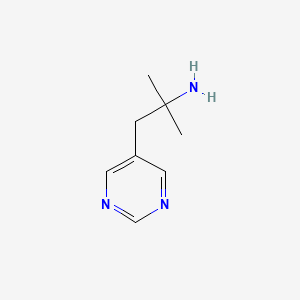

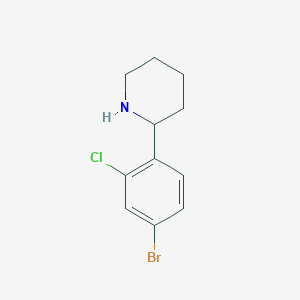
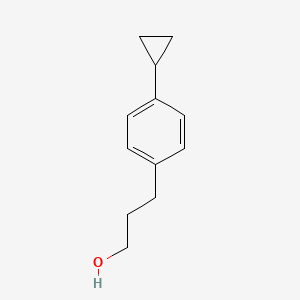
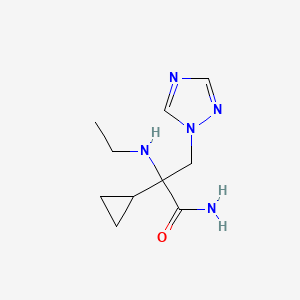
![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
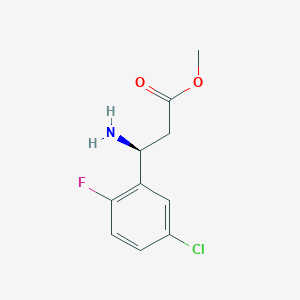

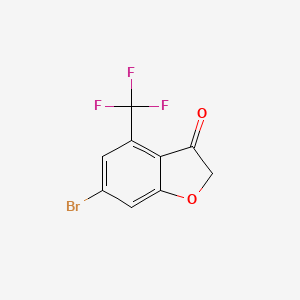
![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

